molecular formula C20H19N3O2 B2956960 N-(2-phenoxypyrimidin-5-yl)-2-phenylbutanamide CAS No. 1421444-50-9

N-(2-phenoxypyrimidin-5-yl)-2-phenylbutanamide

Cat. No. B2956960
CAS RN: 1421444-50-9
M. Wt: 333.391
InChI Key: JJVCTTBMLYUQNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (UV, IR, NMR, MS) may also be included .

Scientific Research Applications

Photocatalytic Degradation

One area of application for related chemical compounds is in photocatalytic degradation. For instance, the study by Cao et al. (2013) on the transformation of phenobarbital via UV/TiO2 heterogeneous photocatalysis highlights the efficiency of this process in degrading pharmaceutical compounds. This suggests that similar compounds might also be susceptible to degradation or transformation through photocatalytic processes, offering a method for environmental detoxification of hazardous chemicals (Cao et al., 2013).

Drug Discovery and Therapeutic Applications

Several studies focus on the discovery and therapeutic applications of novel compounds. For instance, Schroeder et al. (2009) explored the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This demonstrates the potential for similar compounds to be developed into targeted therapies for cancer (Schroeder et al., 2009).

Antimicrobial and Antidiabetic Screening

The research by Ramya et al. (2017) on the synthesis, molecular docking, antimicrobial, and anti-diabetic screening of substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives shows the potential of certain compounds for antimicrobial and anti-diabetic applications. This highlights the possibility of designing and synthesizing novel compounds with specific therapeutic targets in mind (Ramya et al., 2017).

Antiviral Activity

Another significant area of application is in antiviral research. For example, Doong et al. (1991) studied the inhibition of the replication of hepatitis B virus in vitro by 2',3'-dideoxy-3'-thiacytidine and related analogues. This type of research is crucial for developing effective treatments for viral infections (Doong et al., 1991).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve the properties of the compound, or further studies to better understand its properties .

properties

IUPAC Name

N-(2-phenoxypyrimidin-5-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-2-18(15-9-5-3-6-10-15)19(24)23-16-13-21-20(22-14-16)25-17-11-7-4-8-12-17/h3-14,18H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVCTTBMLYUQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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